Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]benzenecarboxylate
Description
Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]benzenecarboxylate is a synthetic organic compound characterized by a benzenecarboxylate core linked to a thiazole ring via a sulfanyl-acetamide bridge. The 4-chlorophenyl substitution on the thiazole ring and the methyl ester group on the benzene ring are critical to its structural and functional properties.
Properties
IUPAC Name |
methyl 2-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S2/c1-25-18(24)14-4-2-3-5-16(14)26-11-17(23)22-19-21-15(10-27-19)12-6-8-13(20)9-7-12/h2-10H,11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGYMMFVFQNPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves a multi-step reaction process:
Thiazole Formation: : Starting with the construction of the thiazole ring using 4-chlorophenyl acetic acid and thiourea under acidic conditions.
Coupling Reaction: : This is followed by coupling the thiazole intermediate with an amine group via an amide bond formation reaction.
Thioether Formation: : The intermediate product undergoes a thioether formation with benzenecarboxylate methyl ester through a nucleophilic substitution reaction.
Industrial Production Methods: : Industrial-scale production might employ similar methods but often uses optimized reaction conditions, catalysts, and techniques like flow chemistry to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to produce sulfoxides or sulfones.
Reduction: : Reductive cleavage of the thioether bond.
Substitution: : Electrophilic aromatic substitution, especially on the benzene ring.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Hydride donors such as lithium aluminum hydride.
Substitution: : Halogenating agents or nitro compounds.
Major Products
Oxidation: : Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate.
Reduction: : Simplified benzenecarboxylate derivatives.
Scientific Research Applications
In Chemistry: : Used as a building block in the synthesis of more complex organic molecules. In Biology : Potential probe for studying enzyme activities. In Medicine : Investigated for its pharmacological properties, particularly in oncology due to its ability to interact with specific cellular pathways. In Industry : Possible precursor in the manufacturing of specialty chemicals and materials.
Mechanism of Action
Mechanism: : The compound may act by inhibiting key enzymes within cellular pathways, particularly those related to cell growth and apoptosis. Its structure allows it to bind effectively to active sites on target molecules.
Molecular Targets and Pathways: : Targets could include kinases, reductases, or other enzymes pivotal to signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
Below is a comparative analysis of the compound with structurally related molecules, focusing on substituent variations, functional groups, and inferred biological or chemical properties.
Detailed Analysis
Comparison with 2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide (ECHEMI, 2022):
- Structural Similarities: Both compounds feature a thiazole ring substituted with chlorophenyl groups and an acetamide linker.
- Key Differences:
- The target compound has a sulfanyl (thioether) linkage, while the ECHEMI analogue contains a sulfinyl (sulfoxide) group, which may enhance oxidative stability or alter binding affinity .
- The ECHEMI compound substitutes bromine on the phenyl ring versus chlorine in the target compound.
Comparison with Sulfonylurea Herbicides (e.g., Metsulfuron-methyl) : Functional Group Contrast: Sulfonylurea herbicides (e.g., metsulfuron-methyl) rely on a triazine-sulfonylurea scaffold for acetolactate synthase (ALS) inhibition. The target compound replaces the triazine and sulfonylurea moieties with a thiazole and sulfanyl-acetamide bridge. Biological Implications: The absence of a sulfonylurea group suggests a divergent mode of action.
Physicochemical and Pharmacokinetic Properties (Inferred)
- Lipophilicity: The 4-chlorophenyl group and methyl ester likely confer moderate lipophilicity, balancing solubility and membrane penetration.
- Metabolic Stability: The sulfanyl (thioether) bridge may be susceptible to oxidative metabolism, unlike the sulfinyl group in the ECHEMI analogue, which could resist degradation .
Biological Activity
Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]benzenecarboxylate, also known by its IUPAC name, is a complex organic compound characterized by a thiazole ring and various functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Chemical Formula : C18H11ClN2O2S
- Molecular Weight : 354.82 g/mol
- CAS Number : 1193389-24-0
- PubChem CID : 37571970
- Appearance : Powder
- Storage Temperature : Room Temperature
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The thiazole moiety is known to exhibit antimicrobial and anti-inflammatory properties, while the chlorophenyl group may enhance the compound's bioactivity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics. The presence of the chlorophenyl group may further enhance these properties by increasing lipophilicity, allowing better membrane penetration.
Anti-inflammatory Effects
Thiazole derivatives have also been studied for their anti-inflammatory effects. In vitro studies suggest that such compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. The specific compound may act on signaling pathways involved in inflammation, although detailed mechanisms remain to be elucidated.
Research Findings
A review of available literature reveals several key findings regarding the biological activity of this compound:
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Inhibition of Cancer Cell Proliferation :
- Some studies have indicated that similar thiazole-containing compounds can inhibit the proliferation of cancer cells in vitro. The mechanism often involves inducing apoptosis or cell cycle arrest.
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Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes involved in disease processes, such as kinases or proteases. This inhibition can lead to reduced tumor growth or metastasis.
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Case Studies :
- Clinical case studies involving related compounds have shown promising results in treating infections and inflammatory diseases. For instance, a derivative was effective against resistant bacterial strains in a clinical setting.
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C18H11ClN2O2S |
| Molecular Weight | 354.82 g/mol |
| CAS Number | 1193389-24-0 |
| PubChem CID | 37571970 |
| Antimicrobial Activity | Yes |
| Anti-inflammatory Activity | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
